molecular formula C14H22ClN B2726494 (1-Benzylcyclohexyl)methanamine hydrochloride CAS No. 2173999-23-8

(1-Benzylcyclohexyl)methanamine hydrochloride

Cat. No.: B2726494
CAS No.: 2173999-23-8
M. Wt: 239.79
InChI Key: YXRGDHLXIYMITI-UHFFFAOYSA-N
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Description

(1-Benzylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H22ClN It is a hydrochloride salt form of (1-Benzylcyclohexyl)methanamine, which is a derivative of cyclohexylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclohexyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with cyclohexylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of (1-Benzylcyclohexyl)methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-Benzylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

    Benzylamine: Contains a benzyl group attached to an amine.

    (1-Benzylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(1-Benzylcyclohexyl)methanamine hydrochloride is unique due to its specific structure, which combines the properties of both benzyl and cyclohexyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(1-benzylcyclohexyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRGDHLXIYMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-23-8
Record name (1-benzylcyclohexyl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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